Cas no 51037-05-9 (2-methyl-4-(4-methylphenyl)butanoic acid)

2-Methyl-4-(4-methylphenyl)butanoic acid is a substituted butanoic acid derivative featuring a methyl group at the 2-position and a 4-methylphenyl moiety at the 4-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. Its aromatic methyl group enhances lipophilicity, potentially improving bioavailability in drug design. The carboxylic acid functionality allows for further derivatization, enabling the formation of esters, amides, or other derivatives. The compound's well-defined structure and purity make it suitable for research applications requiring precise molecular architecture. Its stability under standard conditions ensures reliable handling and storage.
2-methyl-4-(4-methylphenyl)butanoic acid structure
51037-05-9 structure
Product name:2-methyl-4-(4-methylphenyl)butanoic acid
CAS No:51037-05-9
MF:C12H16O2
Molecular Weight:192.254243850708
CID:6553785
PubChem ID:21496331

2-methyl-4-(4-methylphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-methyl-4-(4-methylphenyl)butanoic acid
    • Benzenebutanoic acid, α,4-dimethyl-
    • インチ: 1S/C12H16O2/c1-9-3-6-11(7-4-9)8-5-10(2)12(13)14/h3-4,6-7,10H,5,8H2,1-2H3,(H,13,14)
    • InChIKey: RXXOSCXZJFOIBB-UHFFFAOYSA-N
    • SMILES: C1(CCC(C)C(O)=O)=CC=C(C)C=C1

じっけんとくせい

  • 密度みつど: 1.050±0.06 g/cm3(Predicted)
  • ゆうかいてん: 54-55 °C
  • Boiling Point: 183-184 °C(Press: 15 Torr)
  • 酸度系数(pKa): 4.77±0.10(Predicted)

2-methyl-4-(4-methylphenyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1858926-10.0g
2-methyl-4-(4-methylphenyl)butanoic acid
51037-05-9
10g
$5467.0 2023-05-26
Enamine
EN300-1858926-0.1g
2-methyl-4-(4-methylphenyl)butanoic acid
51037-05-9
0.1g
$490.0 2023-09-18
Enamine
EN300-1858926-2.5g
2-methyl-4-(4-methylphenyl)butanoic acid
51037-05-9
2.5g
$1089.0 2023-09-18
Enamine
EN300-1858926-0.05g
2-methyl-4-(4-methylphenyl)butanoic acid
51037-05-9
0.05g
$468.0 2023-09-18
Enamine
EN300-1858926-0.25g
2-methyl-4-(4-methylphenyl)butanoic acid
51037-05-9
0.25g
$513.0 2023-09-18
Enamine
EN300-1858926-10g
2-methyl-4-(4-methylphenyl)butanoic acid
51037-05-9
10g
$2393.0 2023-09-18
Enamine
EN300-1858926-1g
2-methyl-4-(4-methylphenyl)butanoic acid
51037-05-9
1g
$557.0 2023-09-18
Enamine
EN300-1858926-1.0g
2-methyl-4-(4-methylphenyl)butanoic acid
51037-05-9
1g
$1272.0 2023-05-26
Enamine
EN300-1858926-0.5g
2-methyl-4-(4-methylphenyl)butanoic acid
51037-05-9
0.5g
$535.0 2023-09-18
Enamine
EN300-1858926-5.0g
2-methyl-4-(4-methylphenyl)butanoic acid
51037-05-9
5g
$3687.0 2023-05-26

2-methyl-4-(4-methylphenyl)butanoic acid 関連文献

2-methyl-4-(4-methylphenyl)butanoic acidに関する追加情報

Comprehensive Overview of 2-Methyl-4-(4-Methylphenyl)Butanoic Acid (CAS No. 51037-05-9): Properties, Applications, and Industry Insights

2-Methyl-4-(4-methylphenyl)butanoic acid (CAS No. 51037-05-9) is a specialized organic compound with a growing presence in pharmaceutical and fine chemical industries. This aromatic carboxylic acid derivative features a unique molecular structure combining a methyl-substituted phenyl ring with a branched aliphatic chain, making it valuable for synthetic applications. Recent patent filings and research publications indicate increasing interest in this compound as a building block for bioactive molecules and functional materials.

The compound's chemical stability and moderate polarity have attracted attention from researchers exploring non-steroidal anti-inflammatory drug (NSAID) analogs and metabolic modifiers. Unlike conventional phenylalkanoic acids, the methyl group at position 2 introduces steric effects that influence molecular interactions—a property being investigated for targeted drug delivery systems. Analytical studies using HPLC-MS and NMR spectroscopy confirm its high purity (>98%) in commercial samples, meeting pharmaceutical intermediate standards.

In material science, 51037-05-9 demonstrates potential as a monomer for specialty polymers. Its aromatic-aliphatic hybrid structure contributes to thermal stability (decomposition point: 215-220°C) while maintaining solubility in common organic solvents—properties valued in high-performance coatings and adhesive formulations. Manufacturers have developed green synthesis routes using catalytic hydrogenation to improve yield (up to 85%) and reduce environmental impact, addressing industry demands for sustainable chemistry.

The compound's structure-activity relationships are being explored in computational chemistry studies, particularly for enzyme inhibition applications. Molecular docking simulations suggest the 4-methylphenyl moiety interacts favorably with hydrophobic protein pockets, while the carboxyl group enables hydrogen bonding—features relevant to drug discovery programs targeting metabolic disorders. These findings align with growing market interest in small molecule therapeutics and precision medicine approaches.

Quality control protocols for 2-methyl-4-(4-methylphenyl)butanoic acid emphasize chromatographic purity assessment and residual solvent analysis, reflecting its use in GMP-compliant synthesis. Storage recommendations typically specify argon-protected containers at 2-8°C to prevent oxidative degradation—a consideration important for buyers seeking long-term stability. Current market trends show increasing procurement by contract research organizations and academic laboratories engaged in medicinal chemistry projects.

Emerging applications include its use as a chiral auxiliary in asymmetric synthesis, where the methyl group's stereochemical influence aids in controlling reaction outcomes. Process chemistry studies report successful enantioselective reductions of related compounds using 51037-05-9 derivatives, highlighting its versatility. These developments coincide with industry focus on stereochemically pure APIs and single-enantiomer drugs.

Environmental fate studies indicate moderate biodegradability (OECD 301B: 45% in 28 days) for this compound, with photolytic degradation as the primary natural attenuation pathway. Regulatory filings classify it as non-persistent in aquatic systems, supporting its inclusion in eco-friendly chemical processes. Such data responds to growing manufacturer requirements for REACH-compliant intermediates and green chemistry metrics.

Analytical method development for 2-methyl-4-(4-methylphenyl)butanoic acid has advanced with UHPLC techniques, enabling detection limits below 0.1 ppm—critical for impurity profiling in pharmaceutical applications. Researchers have optimized reverse-phase methods using C18 columns with 0.1% formic acid modifiers, achieving baseline separation from structurally similar compounds. These methodologies address quality assurance challenges in high-value chemical production.

The compound's structure-property relationships continue to inspire innovation across multiple disciplines. Recent patent applications disclose derivatives with enhanced blood-brain barrier permeability for central nervous system targets, while materials science publications explore its incorporation into liquid crystal compositions. Such diverse applications position CAS 51037-05-9 as a multifaceted tool for molecular design in cutting-edge research.

Supply chain data reveals stable availability of 2-methyl-4-(4-methylphenyl)butanoic acid from specialty chemical distributors in North America, Europe, and Asia, with typical packaging options ranging from gram-scale research quantities to kilogram batches for process development. Current pricing trends reflect its classification as a high-purity building block, with costs influenced by synthetic route complexity and analytical certification requirements—factors important for procurement specialists evaluating cost-performance ratios.

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